molecular formula C11H21NO B13324870 3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one

3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one

Cat. No.: B13324870
M. Wt: 183.29 g/mol
InChI Key: PVRHTXQJYQPKEM-UHFFFAOYSA-N
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Description

3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This ketone-derived substance features a piperidine ring, a common structural motif in pharmaceutical research, substituted with a methyl group at the 6-position . The butan-2-one backbone is further modified with a methyl group at the 3-position and a 6-methylpiperidin-2-yl substituent at the 1-position, creating a structure that combines aliphatic and heterocyclic elements . This combination influences its fundamental physicochemical properties, including solubility, lipophilicity, and reactivity, making it a compound of interest in various chemical research domains. The piperidine ring is a ubiquitous scaffold in medicinal chemistry and is present in numerous natural products and approved drugs . For instance, the piperidine structure is essential to the acetylcholinesterase inhibitor donepezil, used in the treatment of Alzheimer's disease . Compounds with structural similarities to 3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one are frequently investigated in scientific research for their potential as intermediates in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents . Its structure aligns with key drug-likeness criteria, making it a plausible scaffold for discovery chemistry in various fields . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not categorized as a medicine or drug. It is not approved for the prevention, treatment, or cure of any medical condition in humans or animals. Any form of bodily introduction is strictly prohibited by law .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-methyl-1-(6-methylpiperidin-2-yl)butan-2-one

InChI

InChI=1S/C11H21NO/c1-8(2)11(13)7-10-6-4-5-9(3)12-10/h8-10,12H,4-7H2,1-3H3

InChI Key

PVRHTXQJYQPKEM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)CC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 3-methylpiperidine with butan-2-one under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrimidinium Iodide (2a)

  • Structure : Shares a nitrogen-containing heterocycle (tetrahydropyrimidine) but differs in substitution: an aryl group (o-tolyl) replaces the piperidine ring.
  • Properties : Reported as an oil with a molecular ion peak at m/z 189 (M⁺.-I), indicating lower stability compared to aliphatic ketones like the target compound .
  • Application : Likely explored for its ionic character in catalysis or supramolecular chemistry.

Repaglinide Intermediate

  • Structure : Contains a benzoic acid derivative with a piperidin-1-yl group. The target compound lacks the aromatic carboxylic acid moiety but shares the piperidine substitution.
  • Properties : The presence of a polar carboxyl group in Repaglinide enhances solubility in biological systems, whereas the target compound’s aliphatic ketone may favor lipid membrane permeability .

Ketone-Based Compounds

4-(4-Hydroxyphenyl)butan-2-one

  • Structure : A butan-2-one substituted with a hydroxyphenyl group.
  • Properties: Polar hydroxyl group increases hydrophilicity (logP ~1.5 estimated) compared to the target compound’s nonpolar piperidine ring.
  • Application : Regulated by IFRA for use in fragrances due to sensitization risks, with strict concentration limits (e.g., 0.002% in leave-on products) .

3-(Methylthio)-2-butanone

  • Structure : A simpler butan-2-one with a methylthio group at the 3-position.
  • Properties : The thioether group introduces sulfur-based reactivity (e.g., nucleophilic substitution) absent in the target compound. Volatility is higher due to lower molecular weight .
  • Application: Used in flavor/fragrance industries for sulfurous notes.

Piperidine-Containing Pharmaceuticals

3-Methylfentanyl

  • Structure : Features a piperidine ring with a 3-methyl substituent and phenethyl/propanamide groups.
  • Properties : The target compound lacks the propanamide pharmacophore critical for opioid receptor binding.

Data Table: Key Comparative Properties

Compound Molecular Weight Key Substituents LogP (Estimated) Applications Regulatory Notes
3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one ~195.3 6-methylpiperidine, 3-methyl ketone ~2.1 Research (medicinal chemistry) Not regulated
4-(4-Hydroxyphenyl)butan-2-one 164.2 4-hydroxyphenyl ~1.5 Fragrance IFRA-restricted
3-(Methylthio)-2-butanone 118.2 Methylthio group ~1.8 Flavor/Fragrance Generally recognized as safe
3-Methylfentanyl 350.5 Piperidine, propanamide ~3.9 Illicit opioid Schedule I controlled

Research Findings and Implications

  • Synthetic Challenges : The piperidine ring in the target compound may require stereoselective synthesis, akin to methods used for Repaglinide intermediates, where chromatography or chiral catalysts are employed .
  • Toxicity Considerations: Unlike 4-(4-Hydroxyphenyl)butan-2-one, the target compound lacks phenolic groups linked to sensitization, suggesting a safer profile for topical applications .
  • Drug Likeness : The piperidine and ketone groups align with Lipinski’s rule-of-five criteria (molecular weight <500, logP <5), making it a plausible scaffold for CNS-targeted drug discovery .

Biological Activity

3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one is characterized by a carbonyl group adjacent to a methyl group and a piperidine moiety, which contributes to its biological properties. The compound belongs to the ketone class, with the following structural formula:

\text{C}_1_1\text{H}_{19}\text{N}\text{O}

Biological Activity Overview

The biological activity of 3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one has been linked to several pharmacological effects, including:

  • Antidepressant Effects : Similar compounds have demonstrated efficacy in treating depression through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Potential : Research indicates that compounds with structural similarities may exhibit anticancer properties by inducing apoptosis in various cancer cell lines. This effect is mediated through the activation of pro-apoptotic proteins and the inhibition of cell proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis. High-throughput screening has shown promising inhibition rates against this pathogen .

The mechanisms by which 3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one exerts its biological effects include:

1. Modulation of Neurotransmitter Systems

  • The compound may enhance the availability of neurotransmitters such as serotonin and norepinephrine, contributing to its antidepressant effects.

2. Induction of Apoptosis

  • Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased expression of apoptosis-promoting genes such as p53 and Bax .

3. Interaction with Bacterial Targets

  • The compound's structure allows it to interact with specific bacterial targets, potentially inhibiting their growth and survival .

Antidepressant Activity

A study evaluating the antidepressant-like effects of related compounds demonstrated significant reductions in depressive-like behaviors in animal models. The compounds were found to increase levels of serotonin and norepinephrine in the brain, suggesting a similar potential for 3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one.

Anticancer Activity

Research on structurally related piperidine derivatives revealed their ability to inhibit cell growth in various cancer lines, including A549 (lung cancer) and HCT116 (colon cancer). The compounds induced late apoptosis and cell cycle arrest at the S phase, leading to significant reductions in viable cell counts .

Antimicrobial Screening

In a high-throughput screening study against Mycobacterium tuberculosis, several analogs exhibited potent inhibitory activity with minimal cytotoxicity towards human liver cells (HepG2). The most effective analogs had MIC values ranging from 6.3 µM to 23 µM, indicating strong potential for further development as antimicrobial agents .

Data Tables

Activity Effect Mechanism
Antidepressant Reduces depressive symptomsModulation of serotonin/norepinephrine
Anticancer Induces apoptosisActivation of p53/Bax pathways
Antimicrobial Inhibits Mycobacterium tuberculosisTargeting bacterial growth

Q & A

Q. How can the stereochemical configuration of 3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one be conclusively determined?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column to separate enantiomers. Confirm absolute configuration via X-ray crystallography (SHELXL refinement) or electronic circular dichroism (ECD) spectroscopy. Compare experimental ECD spectra with density functional theory (DFT)-calculated spectra .

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